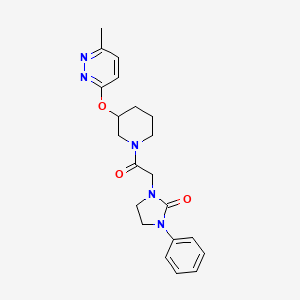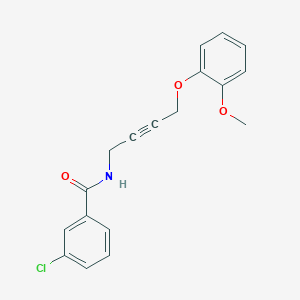![molecular formula C22H28N6O3 B2905301 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2178773-81-2](/img/structure/B2905301.png)
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a piperidine ring, a cyclopropyl group, and a triazole ring .
Aplicaciones Científicas De Investigación
The compound , known by its chemical names “3-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-3-yl}-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” and “3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one”, is a complex molecule that may have several scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section:
Antimicrobial Potential
Imidazole and benzimidazole rings, which are present in the compound, are known for their antimicrobial properties . These heterocyclic compounds have been utilized in the development of various drugs with antibacterial, antifungal, and antiviral activities. The compound’s structure suggests it could be explored for potential use in creating new antimicrobial agents, especially in the face of increasing antibiotic resistance.
Antitumor Activity
Compounds containing the imidazole ring have shown promise in antitumor research. The benzodiazol moiety in the compound’s structure is similar to benzimidazole, which has been used in chemotherapy drugs such as bendamustine . Research into this compound could lead to the development of novel oncology treatments.
Anti-inflammatory Applications
The structural complexity of the compound, including the presence of a triazolone ring, may offer anti-inflammatory capabilities. Imidazole derivatives have been reported to exhibit anti-inflammatory effects, which could make this compound a candidate for the development of new anti-inflammatory drugs .
Antidiabetic Properties
Benzimidazole derivatives have been explored for their potential in treating diabetes. Given the structural similarities, the compound could be investigated for its efficacy in modulating blood sugar levels or insulin activity .
Antihelmintic Uses
Benzimidazoles are well-known for their use in antihelmintic drugs, which are used to treat parasitic worm infestations. The compound’s benzodiazol ring might offer similar benefits, suggesting a possible application in developing treatments for parasitic infections .
CNS Drug Development
The piperidine ring in the compound is a common feature in drugs that target the central nervous system (CNS). This suggests potential applications in the development of new CNS drugs, possibly as treatments for neurological disorders or as psychoactive substances .
Propiedades
IUPAC Name |
5-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-31-12-11-27-22(30)28(17-8-9-17)21(24-27)16-5-4-10-25(13-16)20(29)14-26-15-23-18-6-2-3-7-19(18)26/h2-3,6-7,15-17H,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAYFGUVXXGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905218.png)

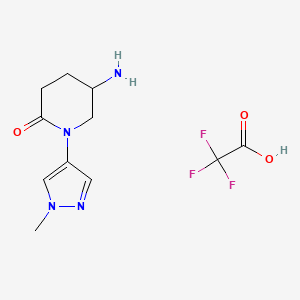
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)
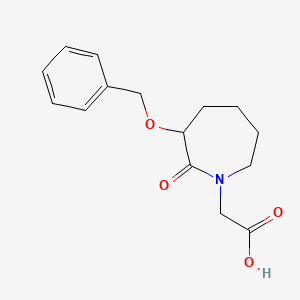
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2905230.png)
![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)
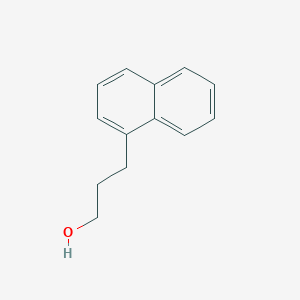

![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
